molecular formula C20H19N5O4S2 B11235022 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11235022
M. Wt: 457.5 g/mol
InChI Key: MAVGLNOCCKZNBW-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfamoylphenyl group

Preparation Methods

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkageReaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and halogens for substitution reactions.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoylphenyl group may enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H19N5O4S2

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C20H19N5O4S2/c1-2-25-19(17-11-13-5-3-4-6-16(13)29-17)23-24-20(25)30-12-18(26)22-14-7-9-15(10-8-14)31(21,27)28/h3-11H,2,12H2,1H3,(H,22,26)(H2,21,27,28)

InChI Key

MAVGLNOCCKZNBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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